4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
4-(cyclopropylmethyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9(7-8-1-2-8)3-5-11-6-4-9;;/h8,11H,1-7,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMFAKBYDFBZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCNCC2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride typically involves the reaction of cyclopropylmethyl bromide with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclopropylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethyl ketone derivatives, while reduction may produce cyclopropylmethyl alcohol derivatives .
Scientific Research Applications
Pharmacological Applications
1. NAPE-PLD Inhibition
One of the primary applications of 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride is as a potent inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs), which play significant roles in various physiological processes, including mood regulation and pain perception.
A study identified a derivative of this compound, termed LEI-401, which exhibited nanomolar potency in inhibiting NAPE-PLD. The structure-activity relationship (SAR) analysis revealed that modifications to the compound significantly enhanced its inhibitory activity. For instance, the introduction of specific substituents led to a tenfold increase in activity compared to earlier derivatives .
2. Antibacterial Activity
Another noteworthy application is in the development of antibacterial agents. Research has shown that analogs containing the cyclopropylmethylpiperidine moiety demonstrate significant antibacterial activity against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. These compounds were evaluated through SAR studies, which indicated that modifications at specific positions could enhance their efficacy against these pathogens .
Case Study 1: LEI-401 and Emotional Behavior Modification
In vivo studies using LEI-401 highlighted its potential to modulate emotional behaviors in mice. Administering this compound resulted in decreased levels of anandamide, a key endocannabinoid, suggesting its role in influencing emotional states through biochemical pathways . This finding opens avenues for exploring therapeutic strategies for mood disorders.
Case Study 2: Antibacterial Efficacy Against Resistant Strains
A series of synthesized derivatives featuring the cyclopropylmethylpiperidine structure were tested against antibiotic-resistant bacterial strains. One particular derivative demonstrated strong in vivo efficacy in a rat model infected with resistant S. pneumoniae. This study emphasized the potential of these compounds as alternatives to existing antibiotics, particularly in treating infections caused by resistant bacteria .
Data Tables
| Compound | Activity | IC50 (nM) | Target |
|---|---|---|---|
| This compound | NAPE-PLD Inhibitor | 72 | NAPE-PLD |
| LEI-401 | Emotional Behavior Modulation | 30 mg/kg | Anandamide Levels |
| Novel Lincomycin Derivative | Antibacterial Activity | Varies | S. pneumoniae, S. pyogenes |
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways within the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, pharmacological, and functional differences between 4-(cyclopropylmethyl)piperidin-4-amine dihydrochloride and analogous piperidine derivatives.
Table 1: Comparative Analysis of Piperidine-Based Dihydrochloride Derivatives
Key Comparative Insights
Structural Modifications and Pharmacological Targets Cyclopropylmethyl Group: Present in both 4-(cyclopropylmethyl)piperidin-4-amine and GNTI, this group enhances metabolic stability. However, GNTI’s indolomorphane core and guanidinyl moiety confer selectivity for κ-opioid receptors, whereas the simpler piperidine scaffold of the target compound may target sigma receptors . Heterocyclic Modifications: DDO-02003 incorporates a benzoxazole ring, likely enhancing binding affinity to Kv1.5 channels, a target for atrial fibrillation treatment .
Salt Formulation and Solubility
- All compounds are dihydrochloride salts, improving aqueous solubility for in vitro assays. For example, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (C₉H₁₃N₃·2HCl) is explicitly labeled for laboratory use due to its solubility profile .
Safety and Regulatory Status
- Safety data sheets (SDS) for analogs like 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride emphasize standard precautions (e.g., eye protection, ventilation), but lack specific toxicity data .
- The discontinuation of this compound and related chlorobenzyl derivatives suggests unresolved challenges in development or safety .
Synthetic Accessibility
- Synthesis methods for piperidine dihydrochlorides often involve reductive amination or nucleophilic substitution, followed by HCl salt formation (e.g., DDO-02003’s recrystallization with ethyl acetate) .
Biological Activity
4-(Cyclopropylmethyl)piperidin-4-amine dihydrochloride is a chemical compound that has attracted considerable attention in the scientific community due to its potential biological activities and therapeutic applications. This compound features a unique structural configuration that includes a cyclopropylmethyl group attached to a piperidine ring, which may influence its interaction with biological targets.
The synthesis of this compound typically involves the nucleophilic substitution reaction of cyclopropylmethyl bromide with piperidine in the presence of a base, followed by treatment with hydrochloric acid to yield the dihydrochloride salt. This method allows for high yields and purity, making it suitable for various research applications.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological systems. The compound is believed to modulate cellular signaling pathways by binding to certain molecular targets, which can lead to significant biological effects. Preliminary studies suggest that it may affect neurotransmitter systems, potentially influencing mood and behavior .
Biological Activity and Research Findings
Recent studies have investigated the compound's effects on various biological processes. Below is a summary of key findings:
Case Studies
- Neurotransmitter Modulation : In vitro studies indicated that this compound could modulate dopamine and serotonin levels, which are critical in mood regulation. This suggests potential applications in treating mood disorders.
- Antiviral Research : A study focusing on antiviral properties found that compounds with similar structures exhibited effective inhibition of viral replication in cell cultures, highlighting the need for further exploration of this compound against viral pathogens .
Q & A
Q. What are the common synthetic routes for 4-(cyclopropylmethyl)piperidin-4-amine dihydrochloride?
The synthesis typically involves multi-step reactions starting from piperidin-4-amine and cyclopropylmethyl halides. Key steps include:
- Nucleophilic substitution : Reacting piperidin-4-amine with cyclopropylmethyl bromide or chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane or ethanol .
- Salt formation : Conversion to the dihydrochloride form using hydrochloric acid to enhance stability and solubility .
- Purification : Techniques like column chromatography or recrystallization ensure high purity (>95%) for research use .
Q. How is the structural integrity of this compound validated?
Advanced spectroscopic and analytical methods are employed:
- NMR spectroscopy : H and C NMR confirm the piperidine ring substitution and cyclopropylmethyl group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and salt formation in crystalline states .
Q. What preliminary biological screening methods are used to assess this compound’s activity?
- In vitro receptor binding assays : Screen for interactions with G-protein-coupled receptors (GPCRs) or neurotransmitter transporters using radioligand displacement .
- Enzyme inhibition studies : Evaluate effects on targets like monoamine oxidases or kinases using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to maximize yield .
- Alternative catalysts : Use phase-transfer catalysts or microwave-assisted synthesis to accelerate reaction kinetics .
- Purification optimization : Employ preparative HPLC or fractional crystallization to isolate high-purity fractions .
Q. How to resolve contradictory data in receptor binding affinity studies?
- Orthogonal assays : Cross-validate results using surface plasmon resonance (SPR) and fluorescence polarization assays to rule out assay-specific artifacts .
- Buffer condition controls : Adjust pH, ionic strength, or co-solvents to mimic physiological environments .
- Statistical rigor : Apply multivariate analysis to account for batch-to-batch variability or instrument calibration drift .
Q. What methodological approaches are recommended for stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV/visible), and hydrolytic conditions (acid/base) to identify degradation pathways .
- HPLC monitoring : Track stability via reverse-phase HPLC with photodiode array detection to quantify degradation products .
- Accelerated stability testing : Store samples at elevated humidity (75% RH) and analyze at intervals (0, 1, 3, 6 months) .
Q. How does this compound’s piperidine scaffold influence its role in drug discovery?
- Target engagement : The piperidine core facilitates binding to CNS targets (e.g., sigma receptors) due to its conformational flexibility and hydrogen-bonding capacity .
- SAR studies : Modify the cyclopropylmethyl group to enhance selectivity or reduce off-target effects .
- In vivo models : Test pharmacokinetics (PK) in rodent models to assess blood-brain barrier penetration .
Q. What analytical methods are critical for quantifying this compound in complex matrices?
- LC-MS/MS : Quantify low concentrations in biological fluids (plasma, CSF) using deuterated internal standards .
- Chiral chromatography : Resolve enantiomers if stereoisomers are present .
- Validation parameters : Ensure linearity (R > 0.99), precision (CV < 15%), and recovery (>80%) per ICH guidelines .
Q. How to design comparative studies with structural analogs?
- Molecular docking : Compare binding poses in silico using AutoDock or Schrödinger Suite to predict affinity differences .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy .
- Functional assays : Contrast cAMP accumulation or calcium flux responses in cell lines expressing target receptors .
Q. What strategies are used to investigate metabolic pathways?
- Liver microsome assays : Incubate with NADPH cofactors and identify metabolites via UPLC-QTOF .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- In silico prediction : Tools like Meteor (Lhasa Limited) simulate Phase I/II metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
